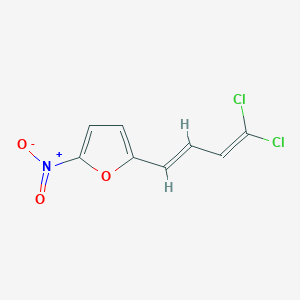
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is a synthetic organic compound characterized by the presence of a nitrofuran ring and a dichlorobutadiene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran typically involves the reaction of 4,4-dichlorobutadiene with 5-nitrofuran under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.
化学反応の分析
Types of Reactions
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The dichlorobutadiene moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran involves its interaction with specific molecular targets and pathways. The nitrofuran ring can interact with biological macromolecules, leading to various biological effects. The dichlorobutadiene moiety can also participate in chemical reactions that modulate the compound’s activity.
類似化合物との比較
Similar Compounds
- 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrobenzene
- 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrothiophene
Uniqueness
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is unique due to the presence of both a nitrofuran ring and a dichlorobutadiene moiety, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C8H5Cl2NO3 |
|---|---|
分子量 |
234.03 g/mol |
IUPAC名 |
2-[(1E)-4,4-dichlorobuta-1,3-dienyl]-5-nitrofuran |
InChI |
InChI=1S/C8H5Cl2NO3/c9-7(10)3-1-2-6-4-5-8(14-6)11(12)13/h1-5H/b2-1+ |
InChIキー |
KUOIDIWTHZPQBI-OWOJBTEDSA-N |
異性体SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=C(Cl)Cl |
正規SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


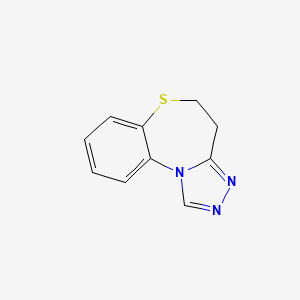
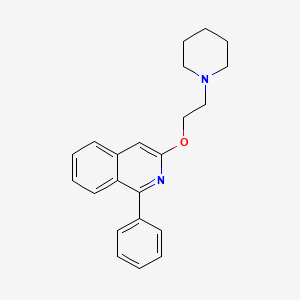
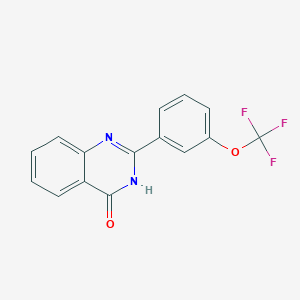
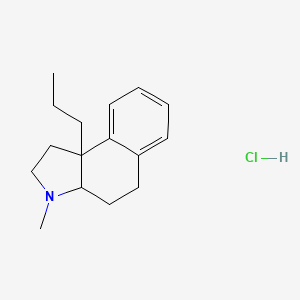
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
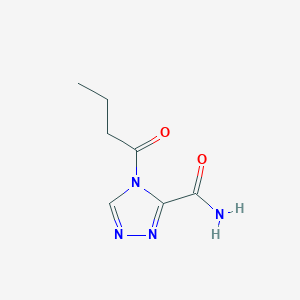
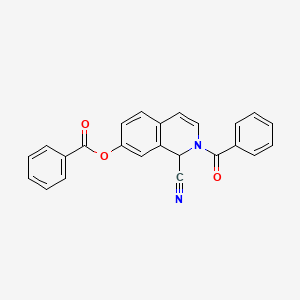
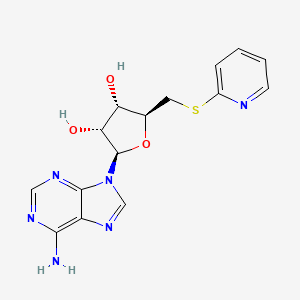

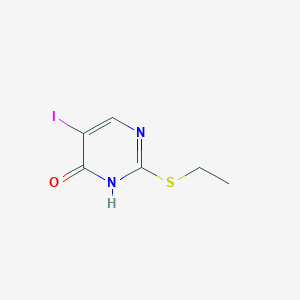
![5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917853.png)

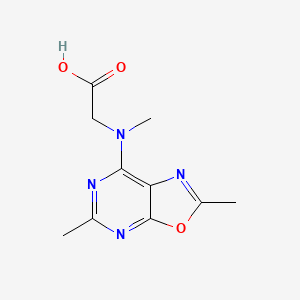
![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
